2-[(2-Fluoropyridin-3-yl)formamido]acetamide
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Overview
Description
2-[(2-Fluoropyridin-3-yl)formamido]acetamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.
Preparation Methods
One common method is the fluorination of pyridine using complex aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C), resulting in a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Chemical Reactions Analysis
2-[(2-Fluoropyridin-3-yl)formamido]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-[(2-Fluoropyridin-3-yl)formamido]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-Fluoropyridin-3-yl)formamido]acetamide is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its fluorine atom, which can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved in its action would require further research to elucidate .
Comparison with Similar Compounds
2-[(2-Fluoropyridin-3-yl)formamido]acetamide can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the formamido and acetamide groups.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further alter its chemical properties and reactivity compared to this compound.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of additional functional groups, which can provide distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O2/c9-7-5(2-1-3-11-7)8(14)12-4-6(10)13/h1-3H,4H2,(H2,10,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCLCWVLAEUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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